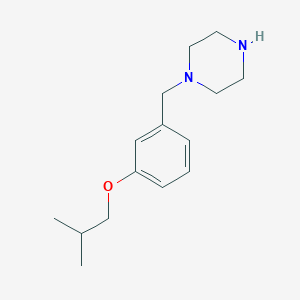
1-(3-Isobutoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isobutoxybenzyl)piperazine is a chemical compound with diverse applications. It has the molecular formula C15H24N2O and a molecular weight of 248.36 . This compound possesses intriguing properties that captivate researchers.
Synthesis Analysis
Piperazine derivatives, such as 1-(3-Isobutoxybenzyl)piperazine, are synthesized using various methods . Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-(3-Isobutoxybenzyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The structure is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
Physical And Chemical Properties Analysis
1-(3-Isobutoxybenzyl)piperazine has a molecular weight of 248.36 and a molecular formula of C15H24N2O . Further physical and chemical properties specific to 1-(3-Isobutoxybenzyl)piperazine are not available in the retrieved sources.
Applications De Recherche Scientifique
Novel Derivatives and Their Potential Uses
The study of piperazine derivatives, such as 1-(3-Isobutoxybenzyl)piperazine, encompasses various fields, including medicinal chemistry and pharmaceuticals. While direct research on 1-(3-Isobutoxybenzyl)piperazine specifically is limited, investigations into related piperazine compounds reveal potential applications in treating diseases, understanding chemical processes, and designing new drugs.
Antiviral and Antimicrobial Activities : Diketopiperazine derivatives from marine-derived actinomycetes, including compounds with piperazine structures, have shown modest antiviral activity against influenza A virus. This suggests potential applications in developing antiviral agents (Wang et al., 2013). Additionally, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine substitutions exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Cardiotropic Activity : Synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has been explored for cardiotropic activity, providing insights into the structural relationships affecting their biological activity and potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).
Antioxidant Properties : The synthesis and evaluation of piperazine derivatives with xanthine moieties have shown significant antioxidant activities, suggesting their use as protective agents against oxidative stress-related conditions (Andonova et al., 2014).
Chemical Synthesis and Structural Analysis : Research into the synthesis and performance of new base fuel antioxidants based on hindered phenol and heterocyclic amine, including piperazine derivatives, indicates their potential in enhancing fuel stability and performance (Desai et al., 2002).
Neuroprotective and Cognitive Effects : Studies on piperazine designer drugs, though primarily focused on their toxicological profiles, inadvertently shed light on the structural features influencing their interaction with biological targets, which could inform the development of compounds with neuroprotective or cognitive-enhancing properties (Arbo et al., 2012).
Orientations Futures
1-(3-Isobutoxybenzyl)piperazine has potential for diverse applications, paving the way for groundbreaking advancements across various fields. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could open up new possibilities for the development of piperazine derivatives .
Propriétés
IUPAC Name |
1-[[3-(2-methylpropoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-4-14(10-15)11-17-8-6-16-7-9-17/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVRCNPIJCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isobutoxybenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

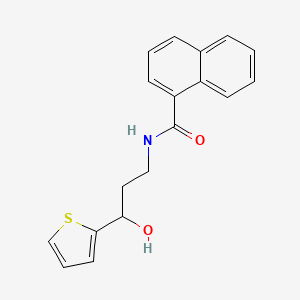
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2670908.png)
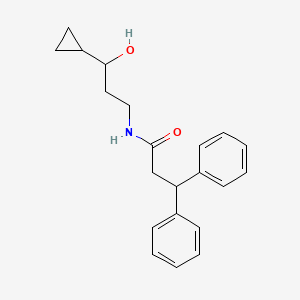


![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)
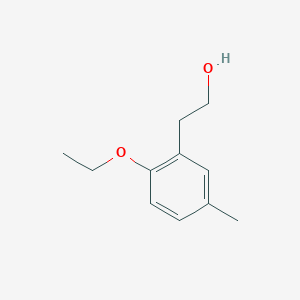
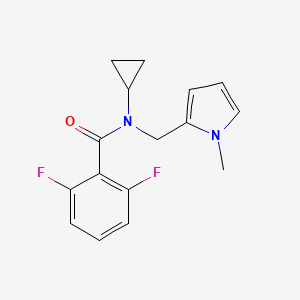

![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)

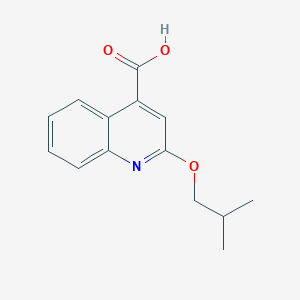
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)